molecular formula C8H9BrClN3O2 B3252680 Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate CAS No. 21874-50-0

Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate

Cat. No.: B3252680
CAS No.: 21874-50-0
M. Wt: 294.53 g/mol
InChI Key: XCWQNNKIXFHXQL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound features bromine and chlorine atoms at the 3 and 6 positions, respectively, and a dimethylamino group at the 5 position, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through halogenation reactions, where a pyrazine derivative is treated with bromine and chlorine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the following steps:

  • Starting Material: The process begins with a pyrazine derivative as the starting material.

  • Halogenation: The pyrazine derivative undergoes halogenation to introduce bromine and chlorine atoms.

  • Amination: The halogenated pyrazine is then reacted with dimethylamine to introduce the dimethylamino group.

  • Carboxylation: Finally, the compound is carboxylated to form the methyl ester.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as amines and alcohols.

  • Substitution Products: Substituted pyrazines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound is used to study enzyme inhibition and as a tool in molecular biology to understand cellular processes.

Industry: In the chemical industry, it is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate: Similar structure but with an amino group instead of a dimethylamino group.

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine: Similar halogenated pyridine derivative.

This comprehensive overview highlights the importance and versatility of Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate in various fields, from scientific research to industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and beyond.

Properties

IUPAC Name

methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O2/c1-13(2)7-6(10)11-4(5(9)12-7)8(14)15-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWQNNKIXFHXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176108
Record name Methyl 3-bromo-6-chloro-5-(dimethylamino)-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21874-50-0
Record name Methyl 3-bromo-6-chloro-5-(dimethylamino)-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21874-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-6-chloro-5-(dimethylamino)-2-pyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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